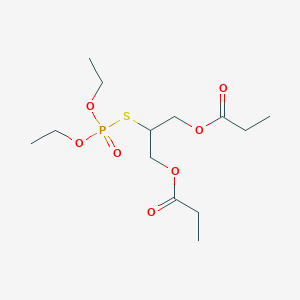
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate, also known as DTPSPP, is a chemical compound that has been widely used in scientific research. It is a phosphorothioate ester that has a propanoic acid group attached to it. DTPSPP has shown promising results in various applications, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate acts as an inhibitor of various enzymes by binding to the active site of the enzyme. It forms a covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. The inhibition of enzymes by this compound has been studied extensively, and the compound has shown promising results in various applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the transmission of nerve impulses. This compound has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
実験室実験の利点と制限
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and can be obtained in high yields. It has also been shown to be a potent inhibitor of various enzymes, making it a valuable tool for studying enzyme mechanisms. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects on living organisms are still not fully understood.
将来の方向性
There are several future directions for the use of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the pathogenesis of Alzheimer's disease. Another potential application is in the development of new gene therapy strategies. This compound has been used as a substrate for the synthesis of phosphorothioate oligonucleotides, which have potential applications in gene therapy. Overall, the potential applications of this compound in scientific research are numerous, and further studies are needed to fully understand its mechanisms of action and potential uses.
合成法
The synthesis of (2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate involves a two-step process. The first step involves the reaction of diethyl phosphorochloridate with thiourea to form diethyl thiophosphate. In the second step, diethyl thiophosphate is reacted with 3-hydroxypropionic acid to form this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
科学的研究の応用
(2-Diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate has been extensively used in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the mechanisms of action of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used as a substrate for the synthesis of phosphorothioate oligonucleotides, which have potential applications in gene therapy.
特性
CAS番号 |
19594-39-9 |
|---|---|
分子式 |
C13H32N2O.2I |
分子量 |
356.37 g/mol |
IUPAC名 |
(2-diethoxyphosphorylsulfanyl-3-propanoyloxypropyl) propanoate |
InChI |
InChI=1S/C13H25O7PS/c1-5-12(14)17-9-11(10-18-13(15)6-2)22-21(16,19-7-3)20-8-4/h11H,5-10H2,1-4H3 |
InChIキー |
DJRSWSMBDPNUHY-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=O)(OCC)OCC |
正規SMILES |
CCC(=O)OCC(COC(=O)CC)SP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



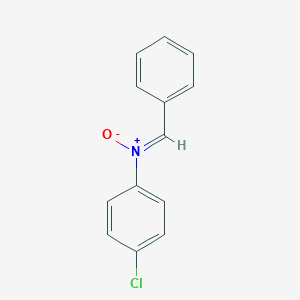
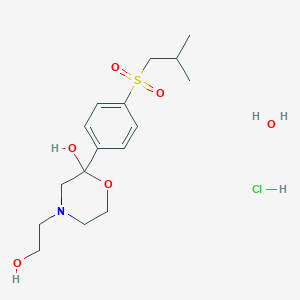


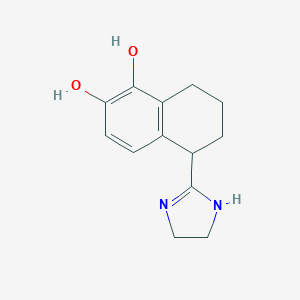
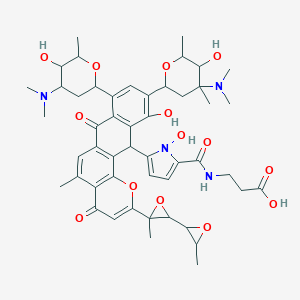
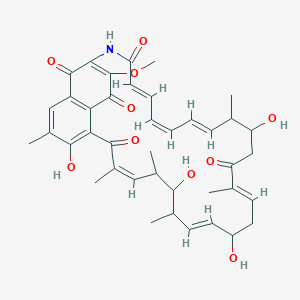
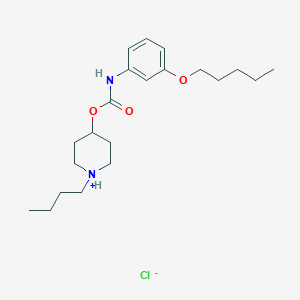
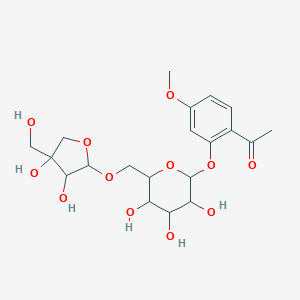
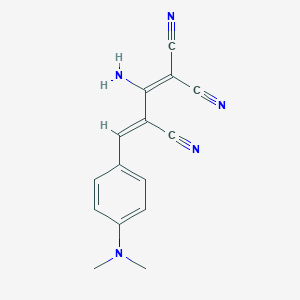
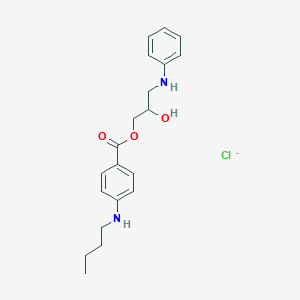
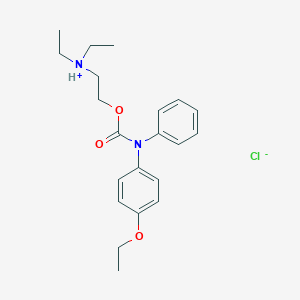

![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)